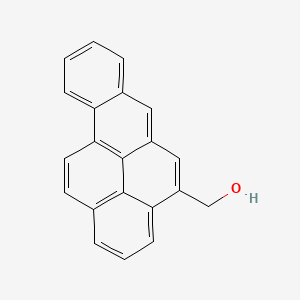
Benzo(a)pyrene-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene-4-methanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed by the addition of a methanol group to the benzo(a)pyrene structure. Benzo(a)pyrene itself is a product of incomplete combustion of organic matter and is found in substances like coal tar, tobacco smoke, and grilled meats
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-4-methanol typically involves the functionalization of benzo(a)pyrene. One common method is the hydroxylation of benzo(a)pyrene followed by methylation. The hydroxylation can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions . The resulting hydroxylated product is then methylated using reagents like methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound is less common due to the compound’s carcinogenic nature. when required, it can be synthesized in large quantities using batch reactors where the reaction conditions are carefully monitored to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-4-methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols and hydrocarbons.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Benzo(a)pyrene-4-methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo(a)pyrene-4-methanol involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutations and carcinogenesis . The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can form adducts with DNA . This process is mediated by the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of enzymes involved in the metabolism of PAHs .
Comparison with Similar Compounds
Benzo(a)pyrene-4-methanol is unique among PAH derivatives due to the presence of the methanol group, which alters its chemical and biological properties. Similar compounds include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with a similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused rings, leading to different chemical behaviors.
Indenopyrenes: PAHs with indene rings fused to the pyrene structure.
These compounds share similar pathways of metabolic activation and carcinogenicity but differ in their specific chemical and biological properties .
Properties
CAS No. |
86073-01-0 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
benzo[a]pyren-4-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-16-11-15-10-14-4-1-2-6-17(14)19-9-8-13-5-3-7-18(16)20(13)21(15)19/h1-11,22H,12H2 |
InChI Key |
RJWPFWUNDLISQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=CC=CC(=C54)C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















